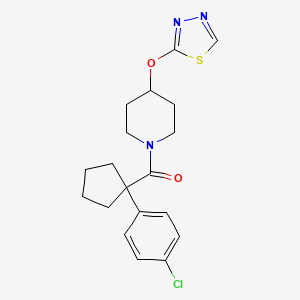
(4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)(1-(4-chlorophenyl)cyclopentyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)(1-(4-chlorophenyl)cyclopentyl)methanone is a useful research compound. Its molecular formula is C19H22ClN3O2S and its molecular weight is 391.91. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Structural Characterization
- The compound (4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)(1-(4-chlorophenyl)cyclopentyl)methanone and related derivatives have been synthesized through various chemical reactions, showcasing their structural diversity and potential for further modification. For example, a study detailed the synthesis and characterization of derivatives through spectroscopic techniques and X-ray diffraction studies, highlighting their chemical structures and potential for further biological applications (C. S. Karthik et al., 2021).
Antimicrobial Activity
- Research has also explored the antimicrobial potential of derivatives of the compound. Synthesis and in vitro antimicrobial activity studies of 2,4-difluorophenyl (piperidin-4-yl)methanone oxime derivatives have shown good activity against pathogenic bacterial and fungal strains, suggesting the compound's potential as a base for developing new antimicrobial agents (L. Mallesha & K. Mohana, 2014).
Anticancer and Antiviral Applications
- Further studies have investigated the synthesis and antiviral activity of 5‑(4‑Chlorophenyl)-1,3,4-Thiadiazole sulfonamides, showing that some derivatives possess anti-tobacco mosaic virus activity, which could be a stepping stone toward the development of new antiviral agents (Zhuo Chen et al., 2010).
Molecular Docking and Theoretical Studies
- Theoretical calculations and molecular docking studies have been conducted to understand the compound's interactions at the molecular level, providing insights into its potential biological activities and mechanisms of action. For instance, synthesis, spectral characterization, DFT, and docking studies of related thiazole and thiophene derivatives have contributed to understanding the antibacterial activity and molecular interactions of these compounds (M. Shahana & A. Yardily, 2020).
properties
IUPAC Name |
[1-(4-chlorophenyl)cyclopentyl]-[4-(1,3,4-thiadiazol-2-yloxy)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN3O2S/c20-15-5-3-14(4-6-15)19(9-1-2-10-19)17(24)23-11-7-16(8-12-23)25-18-22-21-13-26-18/h3-6,13,16H,1-2,7-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKKVXEYHITUJAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=C(C=C2)Cl)C(=O)N3CCC(CC3)OC4=NN=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(5,5-dioxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2682423.png)
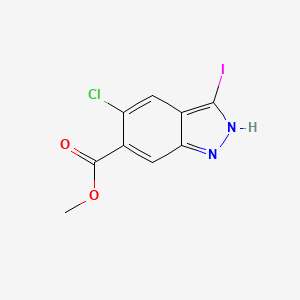
![ethyl 2-{[2-(3-chlorophenyl)-6-nitro-1H-1,3-benzimidazol-1-yl]oxy}acetate](/img/structure/B2682427.png)
![(5Z)-5-{[2-(benzyloxy)-3-methoxyphenyl]methylidene}-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2682428.png)
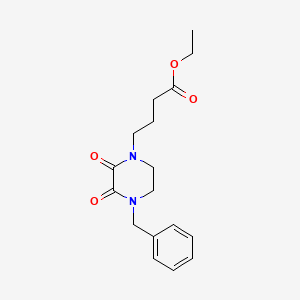

![N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide hydrochloride](/img/structure/B2682435.png)
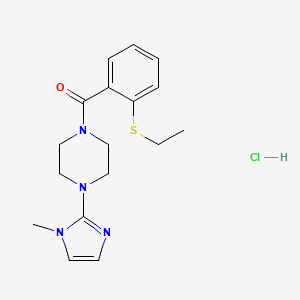
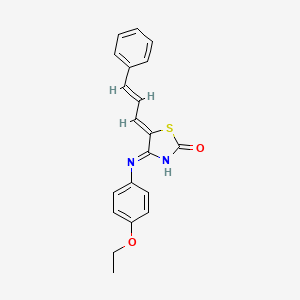


![2-((6,8-dimethyl-2-(4-nitrophenyl)-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(4-ethoxyphenyl)acetamide](/img/structure/B2682443.png)
![5-{[3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}-1,2-oxazole-3-carboxylic acid](/img/structure/B2682444.png)
